6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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Overview
Description
6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common route might include:
Bromination: Introduction of a bromine atom into a precursor molecule.
Cyclization: Formation of the naphthyridine ring system.
Methylation: Addition of a methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo-derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Halogen substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Scientific Research Applications
6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a lead compound for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one: Lacks the bromine atom.
6-Chloro-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one: Chlorine instead of bromine.
6-Fluoro-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one: Fluorine instead of bromine.
Uniqueness
The presence of the bromine atom in 6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one may confer unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H9BrN2O |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
6-bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8(13)3-2-6-4-7(10)5-11-9(6)12/h4-5H,2-3H2,1H3 |
InChI Key |
QRPJXGMXJQJGRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1N=CC(=C2)Br |
Origin of Product |
United States |
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